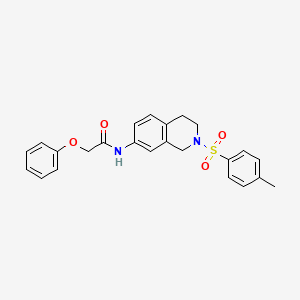

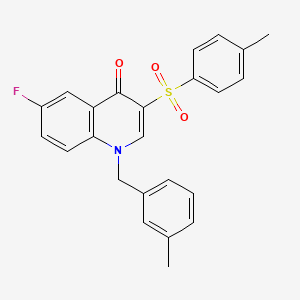

![molecular formula C16H20N2O3 B2889958 Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate CAS No. 337921-20-7](/img/structure/B2889958.png)

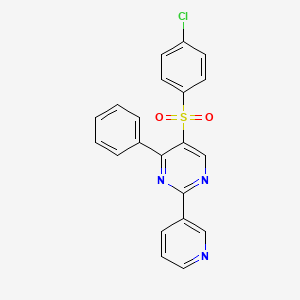

Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate” is a chemical compound . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular formula of “this compound” is C16H20N2O3 . The pyrrolidine ring in this compound contributes to its stereochemistry and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis

“this compound” has a melting point of 207-209°C and a boiling point of 475.8±45.0°C at 760 mmHg . Its refractive index is predicted to be 1.596 .科学的研究の応用

Synthesis and Functionalization

Phosphine-Catalyzed Annulation : A study by Zhu, Lan, and Kwon (2003) explored the use of organic phosphine catalysts in annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines. This process utilizes ethyl 2-methyl-2,3-butadienoate and N-tosylimines, yielding adducts with complete regioselectivity and high yields (Zhu, Lan, & Kwon, 2003).

Amide Acetals in Synthesis : Medvedeva et al. (2010) investigated the use of amide acetals in synthesizing pyridothienopyrimidines. This process involved the Thorpe-Ziegler reaction and led to the creation of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates with various substituents (Medvedeva et al., 2010).

Chemical Properties and Reactions

Triorganostannyl Esters Synthesis : Tzimopoulos et al. (2010) reported the synthesis of triorganostannyl esters of certain aminobenzoic acids, including derivatives of pyridinylimino substituted aminobenzoic acids. The study focused on understanding the physicochemical properties and coordination to metal centers (Tzimopoulos et al., 2010).

Intramolecular Hydroamination : Bender and Widenhoefer (2005) demonstrated the intramolecular hydroamination of unactivated olefins with secondary alkylamines, forming pyrrolidine derivatives. This reaction is notable for its functional group compatibility and low moisture sensitivity (Bender & Widenhoefer, 2005).

Medicinal Chemistry Applications

Synthesis of Antimicrobial Agents : Mickevičienė et al. (2015) synthesized a series of N-substituted-β-amino acid derivatives containing various moieties, including 2-hydroxyphenyl and benzo[b]phenoxazine, which exhibited significant antimicrobial activity against various bacteria and fungi (Mickevičienė et al., 2015).

Anticonvulsant Enaminones : Kubicki, Bassyouni, and Codding (2000) determined the crystal structures of three anticonvulsant enaminones, including methyl 4-[(4'-chloro-2'-pyridinyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate. These compounds are notable for their cyclohexene ring conformations and potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).

Materials Science and Engineering

- Hyperbranched Aromatic Polyamide : Yang, Jikei, and Kakimoto (1999) reported the synthesis of hyperbranched aromatic polyamide from the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate. These polymers exhibit solubility in various solvents and have applications in materials science (Yang, Jikei, & Kakimoto, 1999).

特性

IUPAC Name |

methyl 4-[[(E)-3-pyrrolidin-1-ylbut-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-12(18-9-3-4-10-18)11-15(19)17-14-7-5-13(6-8-14)16(20)21-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBIXAUPRWFGKR-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=CC=C(C=C1)C(=O)OC)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)NC1=CC=C(C=C1)C(=O)OC)/N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

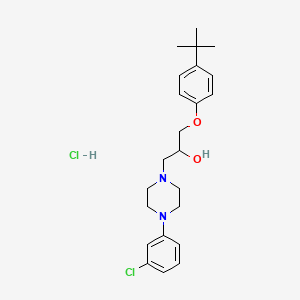

![Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate](/img/structure/B2889881.png)

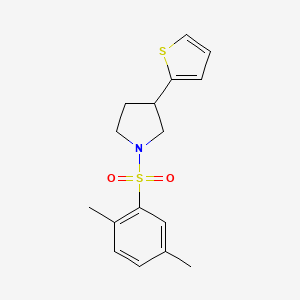

![4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid](/img/structure/B2889893.png)

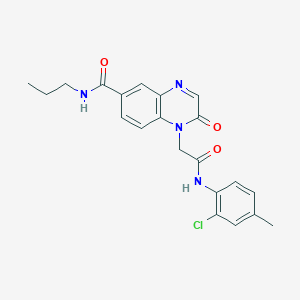

![Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2889894.png)

![1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2889895.png)